molecular formula C13H7F3O2 B6364774 2-(2,5-Difluorophenyl)-5-fluorobenzoic acid CAS No. 1178672-29-1

2-(2,5-Difluorophenyl)-5-fluorobenzoic acid

Cat. No.: B6364774
CAS No.: 1178672-29-1
M. Wt: 252.19 g/mol
InChI Key: GOVDGCRTMSOKFN-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-5-fluorobenzoic acid is an organic compound with the molecular formula C13H7F3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine atoms at the 2, 5, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzoic acid precursor. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions. The process may also involve the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,5-Difluorophenyl)-5-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitutions make it valuable in the study of fluorine chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorobenzoic acid: Similar in structure but lacks the additional fluorine substitution at the 5 position.

    2,5-Difluorophenylacetic acid: Contains a similar difluorophenyl group but differs in the acetic acid moiety.

    2,5-Difluorophenylboronic acid: Similar difluorophenyl group but contains a boronic acid functional group.

Uniqueness

2-(2,5-Difluorophenyl)-5-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and ability to interact with biological targets. These properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2,5-difluorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-7-1-3-9(11(6-7)13(17)18)10-5-8(15)2-4-12(10)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVDGCRTMSOKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681219
Record name 2',4,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178672-29-1
Record name 2',4,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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